

Methyltricaprylylammonium Bisulfate: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyltricaprylylammonium bisulfate*

Cat. No.: *B1589292*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract

Methyltricaprylylammonium bisulfate, a quaternary ammonium compound (QAC), finds application in various industrial processes. As with any chemical substance, a thorough understanding of its toxicological and safety profile is paramount for ensuring occupational and environmental safety, particularly in the context of research and drug development where novel applications may arise. This technical guide provides a comprehensive overview of the available toxicological data for **methyltricaprylylammonium bisulfate** and its structurally related analogs. It delves into the key toxicological endpoints, including acute toxicity, irritation and sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Furthermore, this guide outlines standardized experimental protocols, based on internationally recognized guidelines, for the robust safety assessment of this compound. The environmental fate and ecotoxicological profile are also considered to provide a holistic view of its potential impact. This document is intended to be a vital resource for researchers, scientists, and drug development professionals to inform risk assessments and guide safe handling and development practices.

Introduction: The Quaternary Ammonium Compound Landscape

Quaternary ammonium compounds (QACs) are a broad class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups. Their amphiphilic nature imparts surface-active properties, making them valuable in a multitude of applications, including as disinfectants, preservatives, and phase transfer catalysts.

Methyltricaprylylammonium bisulfate belongs to this class, featuring a central nitrogen atom with one methyl group and three caprylyl (octyl) chains, paired with a bisulfate anion.

The toxicological profile of QACs is largely influenced by their structure, particularly the length of the alkyl chains. While many QACs are considered safe for their intended uses when handled appropriately, some have been associated with adverse health effects, including dermal and respiratory irritation, and at high concentrations, more severe effects.^{[1][2][3]} Therefore, a substance-specific evaluation is crucial.

This guide will synthesize the available data for **methyltricaprylylammonium bisulfate** and its close structural analog, methyltricaprylylammonium chloride (commonly known as Aliquat 336), to provide a comprehensive safety profile. Due to the limited publicly available data for the bisulfate form, a read-across approach from the chloride salt and the broader QAC class is employed to infer potential hazards.

Physicochemical Properties and Their Toxicological Relevance

The physical and chemical properties of a substance are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

Property	Value/Information	Toxicological Implication
Chemical Name	Methyltricaprylylammonium bisulfate	-
CAS Number	Not available	-
Molecular Formula	C ₂₅ H ₅₅ NO ₄ S	Influences molecular weight and potential for membrane transport.
Molecular Weight	465.78 g/mol	-
Appearance	Likely a viscous liquid or solid	Affects potential routes of exposure (e.g., inhalation of aerosols, dermal contact).
Water Solubility	Expected to be low to moderate	Influences environmental fate and bioavailability. Lower solubility may reduce absorption from the gastrointestinal tract but could increase dermal absorption if lipophilic.
Vapor Pressure	Expected to be low	Low volatility suggests a lower risk of inhalation exposure at room temperature.

Data for **methyltricaprylylammonium bisulfate** is limited; some properties are inferred from structurally similar compounds.

Mammalian Toxicology

This section details the potential health effects of **methyltricaprylylammonium bisulfate** on mammalian systems, drawing on data from the QAC class and specific analogs.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

- Oral: For the structurally similar methyltricaprylylammonium chloride (Aliquat 336), the oral LD₅₀ in rats is reported to be in the range of 300 to 2000 mg/kg body weight, classifying it as "Toxic if swallowed".^[4] Symptoms of acute oral toxicity in rats for similar compounds include diarrhea and respiratory depression.
- Dermal: Significant dermal absorption is not anticipated for QACs in general, but irritation is a primary concern.
- Inhalation: Due to its low vapor pressure, the risk of acute inhalation toxicity at ambient temperatures is considered low. However, inhalation of aerosols could lead to respiratory irritation.

Irritation and Sensitization

- Skin Irritation: According to GHS classifications from notifications to ECHA, **methyltricaprylylammonium bisulfate** is classified as causing skin irritation.^[5] Concentrated solutions of QACs can be corrosive to the skin.^[3]
- Eye Irritation: **Methyltricaprylylammonium bisulfate** is also classified as causing serious eye irritation.^[5] QACs, in general, are known to be severe eye irritants, with the potential to cause serious eye damage.^[3]
- Skin Sensitization: There is some evidence to suggest that certain QACs may act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.

Repeated Dose Toxicity

Chronic exposure to some QACs has been associated with various adverse health outcomes. Studies on other QACs have suggested potential effects on the respiratory, immune, reproductive, and metabolic systems.^[1] For Aliquat 336, prolonged or repeated exposure may cause damage to organs.^[6] Establishing a No-Observed-Adverse-Effect Level (NOAEL) through sub-chronic (e.g., 28-day or 90-day) oral toxicity studies in rodents is a critical step in risk assessment.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can induce genetic mutations, which may lead to cancer or heritable diseases. A standard battery of tests is typically required.

- Ames Test (Bacterial Reverse Mutation Assay): This is a screening test for point mutations. Some QACs have shown mutagenic potential in bacterial assays.
- In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage in mammalian cells.
- In Vivo Genotoxicity Test (e.g., Micronucleus Test): This test evaluates chromosomal damage in a whole animal model.

There is no specific public data on the genotoxicity of **methyltricaprylylammonium bisulfate**.

Carcinogenicity

Long-term carcinogenicity studies in animals are necessary to evaluate the cancer-causing potential of a substance. There are no specific carcinogenicity studies available for **methyltricaprylylammonium bisulfate**. The need for such studies is often determined by the results of genotoxicity assays and evidence of pre-neoplastic changes in repeated dose toxicity studies.

Reproductive and Developmental Toxicity

Some studies on certain QACs have raised concerns about their potential to cause reproductive and developmental toxicity.^[4] These effects can include reduced fertility and adverse effects on offspring. Specific studies on **methyltricaprylylammonium bisulfate** are not publicly available.

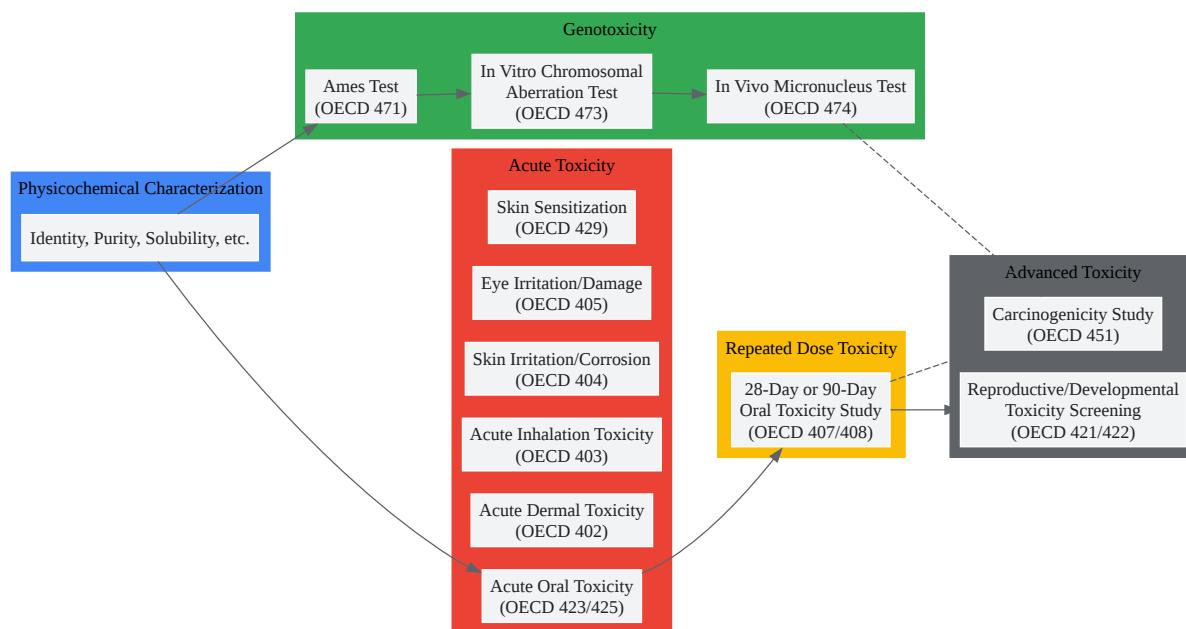
Environmental Fate and Ecotoxicology

Understanding the environmental behavior of a chemical is essential for a complete safety assessment.

Environmental Fate

- Biodegradation: The biodegradability of QACs is variable and depends on the length of the alkyl chains. Longer alkyl chains, such as the caprylyl chains in **methyltricaprylylammonium bisulfate**, tend to increase adsorption to sludge and soil, which can limit their bioavailability for biodegradation.^[1] While some QACs are biodegradable under aerobic conditions, their persistence can increase in anaerobic environments.
- Abiotic Degradation: Hydrolysis is not expected to be a significant degradation pathway for QACs. Photodegradation in air or water may occur but is generally not considered a primary removal mechanism.
- Bioaccumulation: Due to their surfactant properties and potential for adsorption to organic matter, there is a possibility for bioaccumulation in aquatic organisms.

Ecotoxicology


QACs are known to be toxic to aquatic organisms. The cationic nature of these compounds can lead to interactions with the negatively charged cell membranes of aquatic life.

- Acute Aquatic Toxicity: Data on structurally similar compounds suggest that **methyltricaprylylammonium bisulfate** is likely to be very toxic to aquatic life.^[6]
- Chronic Aquatic Toxicity: Long-term exposure to low concentrations of QACs can have adverse effects on the growth, reproduction, and survival of aquatic organisms.

Experimental Protocols for a Comprehensive Safety Assessment

To address the data gaps for **methyltricaprylylammonium bisulfate**, a comprehensive toxicological evaluation following internationally recognized guidelines is necessary. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) test guidelines.^[1] ^[2]

Workflow for Toxicological Evaluation

[Click to download full resolution via product page](#)

Caption: A stepwise workflow for the comprehensive toxicological evaluation of a chemical substance.

Detailed Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of **methyltricaprylyl ammonium bisulfate** and to classify the substance according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The procedure is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

Methodology:

- **Test Animals:** Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided *ad libitum*.
- **Dose Preparation:** The test substance is prepared in a suitable vehicle (e.g., water, corn oil) at the appropriate concentrations.
- **Administration:** A single dose is administered by gavage to fasted animals.
- **Starting Dose:** A starting dose of 300 mg/kg body weight is typically used unless there is prior knowledge of the substance's toxicity.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Stepwise Procedure:**
 - If mortality occurs in the first animal, the dose for the next animal is lowered.
 - If the first animal survives, two more animals are dosed at the same level.
 - The procedure continues based on the outcomes, following the decision criteria outlined in OECD TG 423.

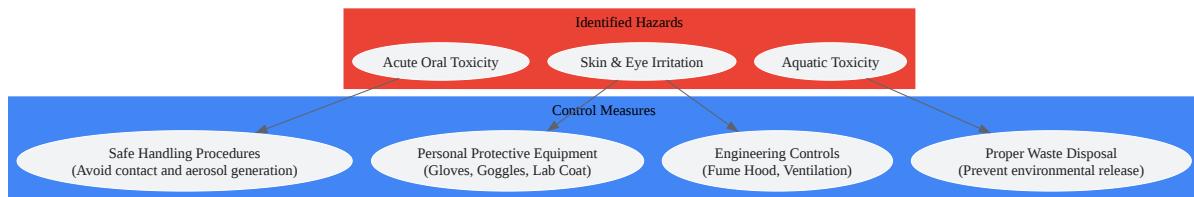
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

Detailed Protocol: In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis Test Method)

Objective: To determine the skin irritation potential of **methyltricaprylylammonium bisulfate** using an in vitro model.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin. The test substance is applied topically to the tissue. Cell viability is measured by enzymatic conversion of MTT into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a certain threshold indicates irritation.

Methodology:


- Test System: Commercially available reconstructed human epidermis models (e.g., EpiDermTM, EpiSkinTM).
- Test Substance Preparation: The substance is applied neat or diluted in a suitable solvent.
- Application: A defined amount of the test substance is applied to the surface of the epidermis tissue.
- Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).
- Rinsing: The test substance is removed by rinsing with a buffered saline solution.
- MTT Assay: The tissues are incubated with MTT solution.
- Formazan Extraction: The formazan dye is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

- Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.
- Data Analysis: The cell viability is calculated relative to negative controls. The substance is classified as an irritant or non-irritant based on the mean cell viability.

Risk Assessment and Management

Based on the available data, **methyltricaprylylammonium bisulfate** should be handled as a substance that is potentially toxic if swallowed and is a skin and eye irritant.

Hazard Identification and Exposure Control

[Click to download full resolution via product page](#)

Caption: Key hazards of **methyltricaprylylammonium bisulfate** and corresponding control measures.

Recommended Personal Protective Equipment (PPE):

- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
- Eye Protection: Safety glasses with side shields or chemical goggles.
- Skin and Body Protection: Laboratory coat.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.

Safe Handling Practices:

- Avoid contact with skin, eyes, and clothing.
- Do not ingest.
- Wash hands thoroughly after handling.

Environmental Precautions:

- Avoid release to the environment. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Methyltricaprylylammonium bisulfate, as a member of the quaternary ammonium compound family, warrants a careful and thorough safety assessment. The available data, primarily through read-across from structurally similar compounds, indicates a profile of acute oral toxicity and significant skin and eye irritation potential. Furthermore, its ecotoxicological profile suggests a high toxicity to aquatic life.

Significant data gaps remain for this specific substance, particularly in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment. It is imperative for researchers and drug development professionals to adhere to strict safety protocols when handling this compound and to consider the need for further toxicological testing, especially for novel applications or scenarios involving increased human or environmental exposure. A proactive and data-driven approach to safety is essential for the responsible innovation and application of this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 2. Effect of the alkyl chain length on the anaerobic biodegradability and toxicity of quaternary ammonium based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyltricaprylylammonium bisulfate | C25H55NO4S | CID 10939560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echa.europa.eu [echa.europa.eu]
- To cite this document: BenchChem. [Methyltricaprylylammonium Bisulfate: A Comprehensive Toxicological and Safety Assessment]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589292#toxicology-and-safety-data-for-methyltricaprylylammonium-bisulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com